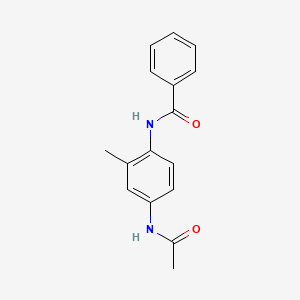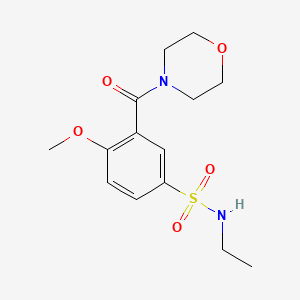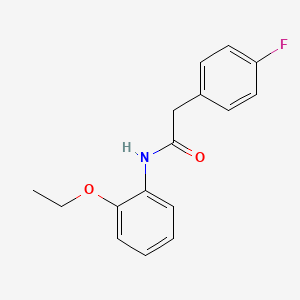![molecular formula C17H20O5 B5858309 tert-butyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5858309.png)
tert-butyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 3,4-dimethyl-2-oxo-2H-chromen-7-ol with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones.
Reduction: Reduction of the carbonyl group can yield dihydro derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of carboxylic acids.
Applications De Recherche Scientifique
Tert-butyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of tert-butyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The chromen-2-one moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the active site of the target enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Tert-butyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
- Tert-butyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate
Uniqueness
Tert-butyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its specific substitution pattern on the chromen-2-one ring and the presence of the tert-butyl ester group. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Propriétés
IUPAC Name |
tert-butyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-10-11(2)16(19)21-14-8-12(6-7-13(10)14)20-9-15(18)22-17(3,4)5/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMSZYFMBRAXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-DIFLUOROPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B5858227.png)



![3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B5858286.png)


![N-[(2-FLUOROPHENYL)METHYL]-2-(PHENYLSULFANYL)ACETAMIDE](/img/structure/B5858296.png)
![N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858303.png)
![Ethyl 4-[(2-chlorophenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B5858322.png)
![N-ethyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858323.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5858335.png)

